Fedotozine Tartrate: Mechanism of Action & Peripheral Kappa-Opioid Agonism
Fedotozine Tartrate: Mechanism of Action & Peripheral Kappa-Opioid Agonism
Technical Guide for Drug Development Professionals
Executive Summary
Fedotozine tartrate (Code: JO-1196) represents a distinct class of arylacetamide opioids designed to target visceral hypersensitivity without compromising central nervous system (CNS) function. Unlike classical opioids that traverse the blood-brain barrier (BBB) to induce analgesia (often accompanied by sedation and respiratory depression), fedotozine is a peripherally restricted kappa-opioid receptor (KOR) agonist .
Its therapeutic value lies in its high selectivity for the
Molecular Pharmacology
Chemical Structure & Peripheral Restriction
Fedotozine is chemically defined as (1R)-1-phenyl-1-[(3,4,5-trimethoxy)benzyloxymethyl]-N,N-dimethyl-n-propylamine L-(+)-tartrate.[2]
-
Chirality: The (R)-enantiomer is the active pharmacophore.
-
BBB Exclusion Mechanism:
-
Ionization: The tertiary amine structure ensures a high degree of protonation at physiological pH, increasing hydrophilicity and limiting passive diffusion across the lipid-rich endothelial cells of the BBB.
-
P-glycoprotein (P-gp) Substrate: Like loperamide, fedotozine is subject to efflux transporter activity, which actively pumps the molecule out of the CNS, ensuring its action remains confined to the periphery.
-
Receptor Binding Profile
Fedotozine exhibits high affinity and selectivity for the kappa-opioid receptor, specifically the
Table 1: Comparative Binding & Selectivity Profile
| Receptor Subtype | Affinity ( | Functional Activity | Location of Action |
| Kappa ( | 0.16 nM | Full Agonist | Peripheral Afferent Terminals (Gut) |
| Mu ( | > 1,000 nM | Negligible | N/A (at therapeutic doses) |
| Delta ( | > 1,000 nM | Negligible | N/A |
Note: Selectivity ratios typically exceed 500-fold in favor of Kappa receptors. Reversal of antinociceptive effects by nor-binaltorphimine (selective KOR antagonist) but not by low-dose naloxone confirms this profile.
Mechanism of Action (Signaling Dynamics)
Primary Pathway: Afferent Nerve Inhibition
The core mechanism involves the hyperpolarization of sensory nerve endings (C-fibers and A
-
Receptor Activation: Fedotozine binds to peripheral KORs (
-coupled GPCRs). -
G-Protein Signaling: The
subunit inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP. -
Ion Channel Modulation:
-
Inhibition of Voltage-Gated
Channels (VGCC): Prevents calcium influx, blocking neurotransmitter release (e.g., Substance P, CGRP). -
Activation of Inward Rectifying
Channels (GIRK): Promotes potassium efflux, causing membrane hyperpolarization.
-
-
Result: Inhibition of action potential generation in response to mechanical distension (visceral pain).
Secondary Pathway: Sodium Channel Blockade (Arylacetamide Class Effect)
Research indicates that arylacetamide kappa agonists (e.g., U50,488 and fedotozine) may possess a secondary, non-opioid mechanism: the direct blockade of Tetrodotoxin-Resistant (TTX-r) Sodium Channels on sensory neurons. This "local anesthetic-like" action contributes to dampening neuronal excitability in inflammatory states.
Visualization of Signaling Pathways
Figure 1: Dual-pathway mechanism showing primary GPCR-mediated signaling and secondary ion channel modulation.
Experimental Protocols for Validation
To validate fedotozine's efficacy and mechanism, the Colorectal Distension (CRD) model in rats is the gold standard. This protocol measures the visceral pain threshold and the drug's ability to reverse chemically induced hypersensitivity.
Protocol: Colorectal Distension (CRD) in Conscious Rats
Objective: Quantify the antinociceptive effect of fedotozine on visceral pain.
-
Animal Preparation:
-
Use male Sprague-Dawley rats (250–300g).
-
Implant electrodes into the abdominal external oblique musculature for electromyographic (EMG) recording (Visceromotor Response - VMR).
-
Allow 5-7 days for recovery.
-
-
Induction of Hypersensitivity (Optional for Pathological Model):
-
Administer 0.6% acetic acid or trinitrobenzene sulfonic acid (TNBS) intracolonically 1 hour prior to testing to sensitize afferent nerves (mimicking IBS).
-
-
Distension Procedure:
-
Insert a flexible latex balloon (4-5 cm) into the descending colon/rectum.
-
Secure the catheter to the tail base.
-
Perform phasic distensions using a barostat:
-
Pressure Steps: 10, 20, 40, 60, 80 mmHg.
-
Duration: 20 seconds distension, 4 minute inter-stimulus interval.
-
-
-
Drug Administration:
-
Test Group: Fedotozine tartrate (0.1 – 10 mg/kg, s.c. or i.p.) administered 30 mins pre-distension.
-
Control: Saline vehicle.
-
Antagonist Challenge: Pre-treat with nor-binaltorphimine (nor-BNI) (KOR antagonist) or naloxone methiodide (peripheral non-selective antagonist) to verify receptor specificity.
-
-
Data Acquisition & Analysis:
-
Record EMG activity (abdominal contractions) during the 20s distension.
-
Calculate the Area Under the Curve (AUC) for the EMG signal.
-
Success Metric: A significant reduction in EMG AUC at noxious pressures (>40 mmHg) in the fedotozine group compared to vehicle.
-
Workflow Visualization
Figure 2: Experimental workflow for validating visceral antinociception.
Clinical Relevance & Therapeutic Window
Fedotozine has demonstrated efficacy in Phase II/III clinical trials for Functional Dyspepsia (FD) and Irritable Bowel Syndrome (IBS) .
-
Efficacy: Significant reduction in abdominal pain, bloating, and the sensation of distension.[1][3]
-
Safety Profile: Unlike central opioids, fedotozine does not produce sedation, addiction, or respiratory depression.
-
Dosage: Typically 30 mg, three times daily (TID).
Why it matters: The development of fedotozine validated the concept that peripheral KORs are viable targets for visceral pain, paving the way for newer agents like asimadoline.
References
-
Junien, J. L., & Rivière, P. (1995). Review article: the hypersensitive gut--peripheral kappa agonists as a new pharmacological approach. Alimentary Pharmacology & Therapeutics.[4] Link
-
Sengupta, J. N., et al. (1999). Kappa, but not mu or delta, opioids attenuate responses to distention of afferent fibers innervating the rat colon. Gastroenterology. Link
-
Delvaux, M., et al. (1999). The kappa agonist fedotozine relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome.[1] Gastroenterology. Link
-
Bonaz, B., et al. (2000). Fedotozine, a kappa-opioid agonist, prevents spinal and supra-spinal Fos expression induced by a noxious visceral stimulus in the rat. Neurogastroenterology & Motility. Link
-
Su, X., et al. (2002). Sodium channel blocking actions of the kappa-opioid receptor agonist U50,488 contribute to its visceral antinociceptive effects.[5][6][7] Journal of Neurophysiology. Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. FEDOTOZINE TARTRATE [drugs.ncats.io]
- 3. Efficacy and safety of the peripheral kappa agonist fedotozine versus placebo in the treatment of functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The blood–brain barrier: Structure, regulation and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of kappa-opioid receptor agonists on tetrodotoxin-resistant sodium channels in primary sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium channel blocking actions of the kappa-opioid receptor agonist U50,488 contribute to its visceral antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arylacetamide kappa-opioid receptor agonists produce a tonic- and use-dependent block of tetrodotoxin-sensitive and -resistant sodium currents in colon sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
